4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Overview
Description
The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a derivative of pyrrole, a five-membered heterocyclic compound, which has been functionalized with a benzoic acid moiety. This compound is of interest due to its potential applications in the synthesis of various organic compounds and its biological activity .
Synthesis Analysis
The synthesis of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been reported, where the acid reacts with different organotin moieties such as methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin. The synthesis involves the formation of these complexes and their characterization through spectral studies and elemental analysis .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The pyrrole ring in this compound is substituted at the 2,5-positions with two keto groups (dioxo) and at the N-1 position with a benzoic acid group. This structure is likely to influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The compound's reactivity has been explored through its ability to form complexes with organotin(IV) ions. These complexes have been studied for their potential biological applications, indicating that the compound can participate in coordination chemistry to form stable complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound and its organotin(IV) complexes have been deduced from both solid and solution studies. The geometry around the tin atom in the complexes has been a particular focus, which is important for understanding the compound's reactivity and potential applications. Additionally, the compound's biological activity has been assessed through toxicity tests against different bacteria and fungi, and LD50 data has been calculated using the Brine Shrimp method .
Scientific Research Applications
Synthesis and Biological Applications of Organotin(IV) Complexes : This study by Shahid et al. (2005) discusses the synthesis of complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with different organotin compounds, analyzing their structural and spectral characteristics. The synthesized complexes were evaluated for their toxicity against various bacteria and fungi, and their LD50 data were calculated using the Brine Shrimp method (Shahid et al., 2005).
Derivatives for Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds, evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising antibacterial and antitubercular activities (Joshi et al., 2008).
Development of a Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent, crucial for the chemoselective conjugation of proteins and enzymes, starting from this compound. This method provides a high-purity coupling agent suitable for synthesizing other analogous agents (Reddy et al., 2005).
Synthesis of Heterocyclic Compounds for Antimycobacterial Agents : Another study by Joshi et al. (2017) focuses on synthesizing 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derivatives, assessing their antimicrobial and antimycobacterial activities. Some compounds exhibited significant anti-tubercular activity (Joshi et al., 2017).
DMF-Induced Emission for Temperature Monitoring Devices : Han et al. (2013) discovered that an aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibits controllable fluorescence in the solid state. This property was used to develop a thermal responsive solid material, suitable for temperature monitoring devices (Han et al., 2013).
Safety And Hazards
Future Directions
The structure determination of this compound is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . Therefore, future research may focus on exploring its potential in this area.
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUOJDGRNKVVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168881 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
17057-04-4 | |
Record name | N-(4-Carboxyphenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17057-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(2,5-Dioxopyrrol-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17057-04-4 | |
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Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
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Record name | 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.365 | |
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Record name | 4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D4NT6S3E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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